molecular formula C9H12N2O3 B13941721 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid CAS No. 60718-46-9

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid

Cat. No.: B13941721
CAS No.: 60718-46-9
M. Wt: 196.20 g/mol
InChI Key: FEDLMADKMHOMPF-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the hexanoic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of molecular oxygen to oxidize ketones and amidines in situ, followed by cyclization under basic conditions, can produce imidazole derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is unique due to its specific structure, which combines the imidazole ring with a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

60718-46-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

6-imidazol-1-yl-6-oxohexanoic acid

InChI

InChI=1S/C9H12N2O3/c12-8(11-6-5-10-7-11)3-1-2-4-9(13)14/h5-7H,1-4H2,(H,13,14)

InChI Key

FEDLMADKMHOMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)CCCCC(=O)O

Origin of Product

United States

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